

The Kinetics of HIV Protease: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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This guide provides a comprehensive overview of the kinetics of Human Immunodeficiency Virus (HIV) protease, an enzyme critical to the viral life cycle and a primary target for antiretroviral therapy. A thorough understanding of its catalytic mechanism, substrate specificity, and the methods used to measure its activity is paramount for the development of novel and effective protease inhibitors.

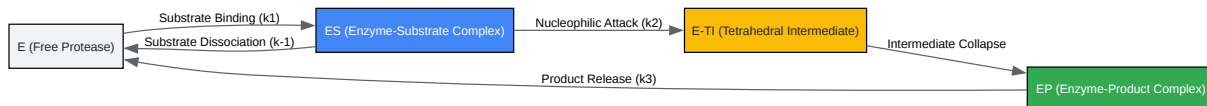
Core Concepts in HIV Protease Kinetics

HIV-1 protease is an aspartyl protease that functions as a homodimer.^{[1][2]} Its essential role is the post-translational cleavage of the viral Gag and Gag-Pol polyproteins at nine specific sites, a process necessary for the maturation of infectious virions.^{[1][3]} The active site is located at the dimer interface and contains a conserved catalytic triad of Asp25, Thr26, and Gly27 from each monomer.^[4]

The catalytic activity of HIV protease follows the principles of Michaelis-Menten kinetics.^{[5][6][7]} The key parameters that define the efficiency of the enzyme are the Michaelis constant (K_m), which reflects the substrate concentration at half-maximal velocity and is an indicator of the enzyme's affinity for its substrate, and the catalytic constant (k_{cat}), also known as the turnover number, which represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of k_{cat}/K_m is a measure of the enzyme's overall catalytic efficiency.

The Catalytic Mechanism

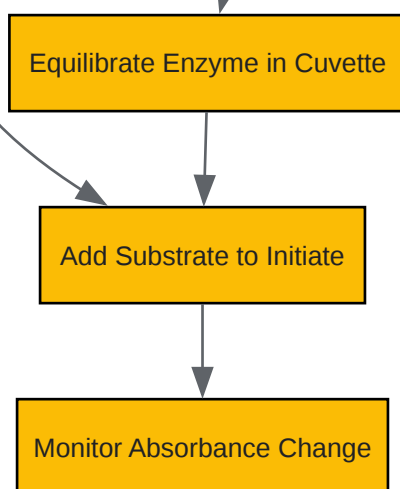
The catalytic mechanism of HIV protease is a general acid-base catalysis involving the two aspartate residues (Asp25 and Asp25') in the active site.^{[1][4][8]} One of the aspartate residues is protonated while the other is deprotonated.^{[1][4]} A water molecule, activated by the deprotonated Asp25, acts as a nucleophile and attacks the carbonyl carbon of the scissile peptide bond in the substrate.^{[1][4][9]} This forms a transient tetrahedral intermediate which is stabilized by the protonated Asp25'.^{[1][8]} The subsequent collapse of this intermediate leads to the cleavage of the peptide bond and the release of the products.^[8]



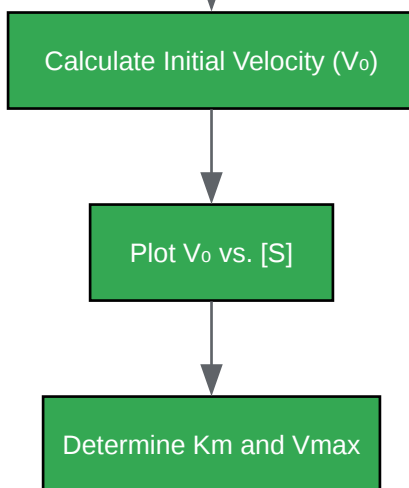
Preparation

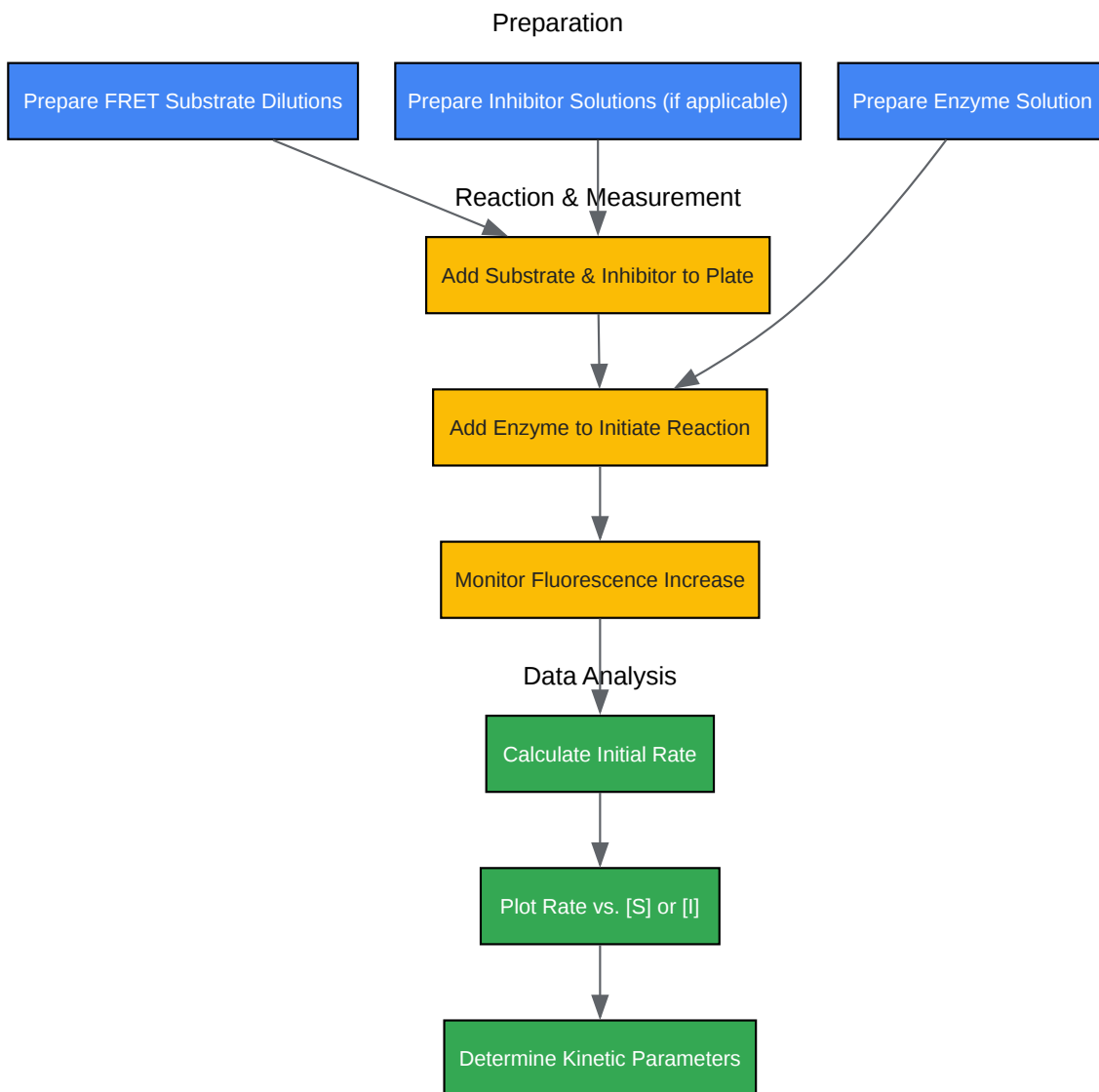


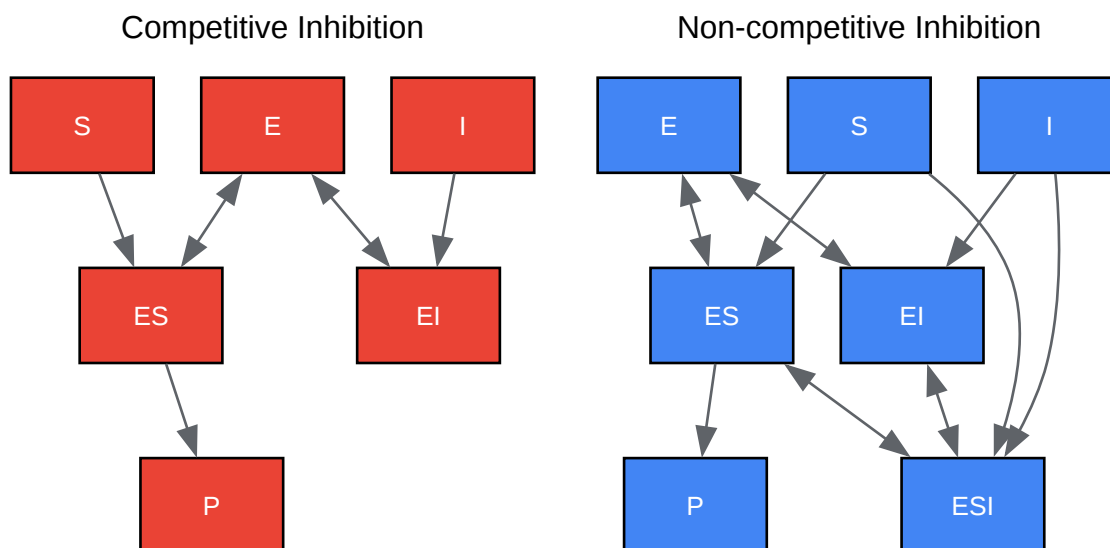
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- To cite this document: BenchChem. [The Kinetics of HIV Protease: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15563137#understanding-the-kinetics-of-hiv-protease>]

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